molecular formula C25H24N2O3S B2881359 N-(4-methoxybenzyl)-6-methyl-3-tosylquinolin-4-amine CAS No. 899982-24-2

N-(4-methoxybenzyl)-6-methyl-3-tosylquinolin-4-amine

Cat. No. B2881359
CAS RN: 899982-24-2
M. Wt: 432.54
InChI Key: RHGDTRWEASTRIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other substances are also studied .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocycles containing nitrogen, such as quinolines, are significant in synthetic chemistry due to their wide range of medicinal applications. They display biological activities and are part of several medications. The compound can be used as a precursor in the synthesis of various heterocyclic compounds that may have potential as therapeutic agents .

Development of Fluorescent Dyes

Secondary amines derived from the compound can be used in the synthesis of fluorescent dyes. These dyes have applications in bioimaging and diagnostics, providing a way to visualize biological processes .

Organometallic Chemistry

The compound can be used to synthesize thiosemicarbazone derivatives, which can form complexes with metals such as ruthenium. These complexes have potential applications in catalysis and as antitumor agents .

Liquid Crystal Technology

Derivatives of the compound can be proposed as components for “guest-host” liquid-crystal systems, which are used in electro-optic displays. This application is crucial for the development of advanced display technologies .

Pharmaceutical Applications

The compound’s derivatives can be used as intermediates in the synthesis of pharmaceuticals. Secondary amines are constituents of many drugs, including antidepressants and analgesics .

Agrochemical Synthesis

Secondary amines obtained from the compound can serve as starting materials for the preparation of agrochemicals. These chemicals play a vital role in enhancing agricultural productivity .

Synthesis of Azo Dyes and Dithiocarbamates

The compound can be a starting material for the synthesis of azo dyes and dithiocarbamates. Azo dyes are widely used in textile industries, while dithiocarbamates have applications as pesticides and vulcanization accelerators .

Chemical Research and Education

Due to its complex structure and reactivity, the compound can be used in chemical research and education to demonstrate synthetic techniques and chemical transformations. It serves as an excellent model for teaching advanced organic synthesis .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Information on safe handling and storage would also be included .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-4-11-21(12-5-17)31(28,29)24-16-26-23-13-6-18(2)14-22(23)25(24)27-15-19-7-9-20(30-3)10-8-19/h4-14,16H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGDTRWEASTRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-6-methyl-3-tosylquinolin-4-amine

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